molecular formula C16H19F5N5O5P B12318600 Sitagliptin EP Impurity B

Sitagliptin EP Impurity B

Cat. No.: B12318600
M. Wt: 487.32 g/mol
InChI Key: UOKMPNRCGWVMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Sitagliptin EP Impurity B is also referred to as Sitagliptin 4-Desfluoro Impurity or 2,5-Difluoro Sitagliptin (USP) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Two effective processes have been developed for the preparation of Sitagliptin phosphate, which can be adapted for the synthesis of Sitagliptin EP Impurity B. These methods include chemical resolution and asymmetric hydrogenation .

    Chemical Resolution: This method involves the reduction of enamine using sodium borohydride (NaBH4) followed by the resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid.

    Asymmetric Hydrogenation: This method involves the hydrogenation of β-ketomide intermediates.

Industrial Production Methods

The industrial production of Sitagliptin and its impurities typically involves large-scale synthesis using the aforementioned methods. The processes are optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Sitagliptin EP Impurity B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in isopropanol at low temperatures.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Sitagliptin EP Impurity B has several scientific research applications, including:

    Pharmaceutical Research: It is used as a reference standard in the quality control and validation of Sitagliptin formulations.

    Analytical Chemistry: It is used in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).

    Toxicological Studies: It is used to evaluate the toxicity and safety of Sitagliptin and its impurities.

Mechanism of Action

Sitagliptin EP Impurity B, like Sitagliptin, is a dipeptidyl peptidase-4 (DPP-4) inhibitor. It works by inhibiting the DPP-4 enzyme, which slows the inactivation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in increased insulin secretion and decreased glucagon release, thereby improving blood glucose control .

Comparison with Similar Compounds

Sitagliptin EP Impurity B can be compared with other impurities of Sitagliptin, such as:

    Sitagliptin EP Impurity A:

    Sitagliptin EP Impurity C: Another impurity with a similar chemical structure but different functional groups.

The uniqueness of this compound lies in its specific chemical structure, which influences its reactivity and interactions with biological targets .

Properties

Molecular Formula

C16H19F5N5O5P

Molecular Weight

487.32 g/mol

IUPAC Name

3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid

InChI

InChI=1S/C16H16F5N5O.H3O4P/c17-10-1-2-12(18)9(5-10)6-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21;1-5(2,3)4/h1-2,5,11H,3-4,6-8,22H2;(H3,1,2,3,4)

InChI Key

UOKMPNRCGWVMBY-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=CC(=C3)F)F)N.OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.